Cas no 86-79-3 (2-Hydroxycarbazole)

2-Hydroxycarbazole structure
2-Hydroxycarbazole structure
상품 이름:2-Hydroxycarbazole
CAS 번호:86-79-3
MF:C12H9NO
메가와트:183.205962896347
MDL:MFCD00004962
CID:81731
PubChem ID:93551

2-Hydroxycarbazole 화학적 및 물리적 성질

이름 및 식별자

    • 2-Hydroxycarbazole
    • carbazol-2-ol
    • 9H-carbazol-2-ol
    • 2-HYDROXY-9H-CARBAZOLE
    • 2-HYDROXYCARBAZOL (9H-CARBAZOL-2-OL)
    • 2-Carbazolol
    • GWPGDZPXOZATKL-UHFFFAOYSA-N
    • 7-hydroxycarbazole
    • 2-hydroxy carbazole
    • PubChem9945
    • PubChem9949
    • 2-hydroxy-9H-carbazol
    • Oprea1_146166
    • GWPGDZPXOZATKL-UHFFFAOYSA-
    • HMS1719L15
    • SBB056583
    • STL554147
    • OL10010
    • M
    • Carbazol-2-ol (6CI, 7CI, 8CI)
    • 2-Hydroxycarbazol
    • AKOS001079611
    • CS-0046240
    • AS-15921
    • CCRIS 5301
    • EN300-16648
    • BRN 0135859
    • SCHEMBL150279
    • CHEMBL1170901
    • F16106
    • 5-21-04-00005 (Beilstein Handbook Reference)
    • NS00039151
    • EINECS 201-699-7
    • DTXCID50157831
    • DB-021202
    • SY047619
    • SH4E4EQ2YZ
    • MFCD00004962
    • 86-79-3
    • Z56347314
    • 2-Hydroxycarbazole, 97%
    • DTXSID50235340
    • MDL: MFCD00004962
    • 인치: 1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H
    • InChIKey: GWPGDZPXOZATKL-UHFFFAOYSA-N
    • 미소: OC1C=C2NC3C(C2=CC=1)=CC=CC=3
    • BRN: 0135859

계산된 속성

  • 정밀분자량: 183.06800
  • 동위원소 질량: 183.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 9
  • 소수점 매개변수 계산 참조값(XlogP): 3.5
  • 토폴로지 분자 극성 표면적: 36

실험적 성질

  • 색과 성상: 자신이 없다
  • 밀도: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 270-273 °C (lit.)
  • 비등점: 316.88°C (rough estimate)
  • 플래시 포인트: 214.7±21.2 °C
  • 굴절률: 1.5880 (estimate)
  • 용해도: 거의 녹지 않음(0.022g/l)(25ºC),
  • PSA: 36.02000
  • LogP: 3.02670
  • 용해성: 자신이 없다
  • 증기압: 0.0±1.1 mmHg at 25°C

2-Hydroxycarbazole 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36-S37/39
  • RTECS 번호:FE6355000
  • 위험물 표지: Xi
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 위험 용어:R36/37/38

2-Hydroxycarbazole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Hydroxycarbazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116880-1g
2-Hydroxycarbazole
86-79-3 98%
1g
¥138.00 2024-07-28
Enamine
EN300-16648-2.5g
9H-carbazol-2-ol
86-79-3 95.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-16648-0.25g
9H-carbazol-2-ol
86-79-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-16648-10.0g
9H-carbazol-2-ol
86-79-3 95.0%
10.0g
$66.0 2025-03-21
abcr
AB206721-25 g
2-Hydroxycarbazole; 97%
86-79-3
25g
€495.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QD779-1g
2-Hydroxycarbazole
86-79-3 95%
1g
238.0CNY 2021-07-14
TRC
H999925-500mg
2-Hydroxycarbazole
86-79-3
500mg
$ 95.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QD779-50mg
2-Hydroxycarbazole
86-79-3 95%
50mg
45.0CNY 2021-07-14
eNovation Chemicals LLC
Y1197207-5g
2-Hydroxycarbazole
86-79-3 97%
5g
$135 2023-09-01
Enamine
EN300-16648-5.0g
9H-carbazol-2-ol
86-79-3 95.0%
5.0g
$45.0 2025-03-21

2-Hydroxycarbazole 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Tripotassium phosphate Solvents: Methanol ;  10 h, 30 °C
참조
A photochemical synthesis of 2-hydroxycarbazole
Liu, Rui; et al, Zhejiang Gongye Daxue Xuebao, 2012, 40(4), 405-407

합성회로 2

반응 조건
참조
Flash-vacuum pyrolysis of 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones
Banzies, David W. M.; et al, Journal of the Chemical Society, 1986, (9), 1651-4

합성회로 3

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  5 h, rt
2.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

합성회로 4

반응 조건
1.1 Reagents: Benzene ,  Piperidine Solvents: Benzene
2.1 -
참조
Flash-vacuum pyrolysis of 5-(indol-2- and -3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones
Banzies, David W. M.; et al, Journal of the Chemical Society, 1986, (9), 1651-4

합성회로 5

반응 조건
1.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

합성회로 6

반응 조건
1.1 Reagents: Triphenylphosphine Catalysts: Dichlorobis(N,N-dimethylformamide-κO)dioxomolybdenum Solvents: Toluene ;  16 h, reflux
참조
Dioxomolybdenum(VI)-catalyzed reductive cyclization of nitroaromatics. Synthesis of carbazoles and indoles
Sanz, Roberto; et al, Advanced Synthesis & Catalysis, 2007, 349, 713-718

합성회로 7

반응 조건
1.1 Reagents: Sodium azide Catalysts: Cuprous iodide (Amberlyst A21-supported) ,  Amberlyst A 21 Solvents: Dimethylformamide ;  48 h, 150 °C
참조
Recyclable copper catalyzed nitrogenation of biphenyl halides: a direct approach to carbazoles
Ou, Yang; et al, Chemical Communications (Cambridge, 2013, 49(33), 3473-3475

합성회로 8

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, rt
2.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

합성회로 9

반응 조건
1.1 Catalysts: Palladium Solvents: 2-Ethylhexanol ;  4 h, 180 °C; 180 °C → 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ;  rt; 5 h, rt
참조
Process for obtaining high-purity 2-hydroxycarbazole by treating the impure compound with oxygen-containing solvents and/or halogenated solvents
, Poland, , ,

합성회로 10

반응 조건
1.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  18 h, reflux
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  5 h, rt
3.1 Catalysts: 1,10-Phenanthroline ,  Disodium tetrachloropalladate Solvents: Dimethylformamide ;  10 min, rt
3.2 Reagents: Phenyl formate ,  Trisodium phosphate ;  5 h, 170 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

합성회로 12

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  reflux
참조
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

합성회로 13

반응 조건
참조
Procedure for preparing 2-hydroxy-5,6,7,8-tetrahydrocarbazole and its alkali and alkaline earth salts and their use
, Federal Republic of Germany, , ,

합성회로 14

반응 조건
참조
Product class 15: carbazoles
Gallagher, P. T., Science of Synthesis, 2001, 10, 693-744

합성회로 15

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Catalytic reductive cyclization of 2-nitrobiphenyls using phenyl formate as CO surrogate: A robust synthesis of 9H-carbazoles
Ramadan, Doaa R.; et al, Journal of Catalysis, 2022, 409, 41-47

2-Hydroxycarbazole Raw materials

2-Hydroxycarbazole Preparation Products

2-Hydroxycarbazole 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-79-3)2-HYDROXYCARBAZOLE
sfd19121
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:86-79-3)2-Hydroxycarbazole
A841830
순결:99%
재다:25g
가격 ($):194.0